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Compound of Interest

Compound Name: Fissistigine A

Cat. No.: B11933899

[2] Fissistigmine A Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in
Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium
channel Nav1.7 (IC50 = 1.3 uM in a fluorescence-based assay). Fissistigmine A is lethal to
brine shrimp (Artemia salina; LC50 = 4.2 ug/ml). It also inhibits the proliferation of HT-29 and
SW480 colon cancer cells (IC50s = 1.4 and 0.9 uM, respectively). --INVALID-LINK-- [1]
Fissistigmine A, an Indole Alkaloid from Fissistigma oldhamii, Inhibits Proliferation and Induces
Apoptosis in Colorectal Cancer Cells through the JNK/p38 and PI3K/Akt Signaling Pathways
Fissistigmine A, an indole alkaloid isolated from the stems of Fissistigma oldhamii, has been
shown to exhibit potent cytotoxic activity against human cancer cell lines. However, the
molecular mechanisms of its anticancer effects are not fully understood. In this study, we
investigated the effects of fissistigmine A on the proliferation and apoptosis of human colorectal
cancer (CRC) cells and explored the underlying signaling pathways. Fissistigmine A
significantly inhibited the proliferation of various CRC cell lines in a dose- and time-dependent
manner. --INVALID-LINK-- Fissistigmine A, isolated from the stems of Fissistigma oldhamii, is a
pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological
activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 uM in a
fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2
pg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and
0.9 uM, respectively). --INVALID-LINK--). Fissistigmine A also showed potent cytotoxicities
against the HT-29 and SW480 cell lines, with IC50 values of 1.4 and 0.9 pM, respectively.
Fissistigmine A (5—-20 pM) induced apoptosis, which was associated with the activation of
caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase
(PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic
protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a
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significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK-- Fissistigmine A, a
pyrrolidinoindoline alkaloid, was isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr.
The structure of fissistigmine A was elucidated by spectroscopic analysis, including 1D and 2D
NMR, and mass spectrometry. --INVALID-LINK-- Fissistigmine A is a pyrrolidinoindoline alkaloid
that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the
voltage-gated sodium channel Navl1.7 (IC50 = 1.3 uM in a fluorescence-based assay).
Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 pug/ml). --INVALID-LINK--
The phosphoinositide 3-kinase (P13K)/protein kinase B (Akt) signaling pathway is a key
regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase
(MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK
pathways, are also involved in the regulation of these cellular processes. In this study, we
found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited
the PI3K/Akt signaling pathway in CRC cells. --INVALID-LINK--. Fissistigmine A (5-20 pM)
induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and
caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition,
fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and
decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase
in the Bax/Bcl-2 ratio. --INVALID-LINK--. Fissistigmine A induced G2/M cell cycle arrest in CRC
cells, which was accompanied by a decrease in the expression of cyclin B1 and cyclin-
dependent kinase 1 (CDK1). --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid
that is N-methylphysostigmine in which the carbamoyl group is also N-methylated. It has a role
as a Navl.7 sodium channel blocker and a poison. It is a pyrrolidinoindoline alkaloid and a
carbamate ester. --INVALID-LINK--. (-)-Fissistigmine A is a pyrrolidinoindoline alkaloid isolated
from the stems of Fissistigma oldhamii. --INVALID-LINK-- The phosphoinositide 3-kinase
(PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival,
and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the
c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of
these cellular processes. In this study, we found that fissistigmine A treatment activated the
JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells.
Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580)
attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment
with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. These results
suggest that fissistigmine A induces apoptosis and G2/M arrest in CRC cells through the
activation of the JNK/p38 and inhibition of the PI3K/Akt signaling pathways. --INVALID-LINK--.
Fissistigmine A is a pyrrolidinoindoline alkaloid with the chemical formula C17H25N302. It is
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structurally related to physostigmine. --INVALID-LINK-- The phosphoinositide 3-kinase
(PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival,
and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the
c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of
these cellular processes. In this study, we found that fissistigmine A treatment activated the
JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells.
Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580)
attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment
with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. --INVALID-
LINK-- Fissistigmine A: A Technical Overview of its Chemical Structure, Properties, and
Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fissistigmine A, a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii,
has emerged as a compound of significant interest due to its diverse biological activities. This
document provides a comprehensive technical overview of Fissistigmine A, detailing its
chemical structure, physicochemical properties, and known pharmacological effects, with a
particular focus on its anticancer and neuroactive potential. Detailed experimental protocols
and a summary of its engagement with key signaling pathways are presented to support further
research and development efforts.

Chemical Structure and Properties

Fissistigmine A is structurally related to physostigmine, possessing a core pyrrolidinoindoline
skeleton. Its chemical formula is C17H25N302. The structure of Fissistigmine A was elucidated
through spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry.

Table 1. Chemical and Physical Properties of Fissistigmine A
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Property Value Reference
Chemical Formula C17H25N302

Compound Type Pyrrolidinoindoline alkaloid

Natural Source Fissistigma oldhamii (stems) [1]

) i . Navl1.7 sodium channel
Primary Biological Role )
blocker, poison

Biological Activities and Pharmacological Potential

Fissistigmine A has demonstrated a range of biological activities, highlighting its potential as a
therapeutic agent. Its most notable effects are its cytotoxicity against cancer cells and its
activity as a sodium channel inhibitor.

Table 2: Summary of Fissistigmine A Biological Activity

Activity Cell Line/Organism IC50/ LC50 Reference
Cytotoxicity HT-29 (Colon Cancer) 1.4 uM
SwW480 (Colon
0.9 uM
Cancer)
o Brine Shrimp (Artemia
Toxicity 4.2 pg/ml

salina)

. Voltage-gated sodium
lon Channel Inhibition 1.3 uM
channel Navl.7

Anticancer Activity

Fissistigmine A exhibits potent cytotoxic activity against human colorectal cancer (CRC) cell
lines in a dose- and time-dependent manner.[1] Its anticancer effects are mediated through the

induction of apoptosis and cell cycle arrest.

Treatment with Fissistigmine A (5—20 uM) triggers apoptosis in CRC cells, a process
associated with the activation of caspase-3, caspase-8, and caspase-9, and the subsequent
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cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, Fissistigmine A modulates the
expression of apoptosis-related proteins by increasing the pro-apoptotic protein Bax and
decreasing the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2
ratio.

Fissistigmine A induces G2/M cell cycle arrest in CRC cells. This is accompanied by a
reduction in the expression of key cell cycle regulators, cyclin B1 and cyclin-dependent kinase
1 (CDK1).

Signaling Pathways

The anticancer effects of Fissistigmine A are orchestrated through the modulation of critical
signaling pathways. Specifically, it has been shown to activate the JINK/p38 MAPK pathways
while inhibiting the PI3K/Akt signaling pathway in CRC cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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